molecular formula C24H32N4O5 B11552191 N'-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(2-methoxyphenoxy)acetohydrazide

N'-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(2-methoxyphenoxy)acetohydrazide

Cat. No.: B11552191
M. Wt: 456.5 g/mol
InChI Key: JPQVDONUERTTJM-DHRITJCHSA-N
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Description

N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(2-methoxyphenoxy)acetohydrazide is a complex organic compound with a unique structure that includes aromatic rings, nitro groups, and hydrazide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(2-methoxyphenoxy)acetohydrazide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the bis(2-methylpropyl)amino group: This can be achieved by reacting 2-methylpropylamine with an appropriate halogenated precursor under basic conditions.

    Nitration of the aromatic ring:

    Condensation reaction: The final step involves the condensation of the nitro-substituted aromatic amine with 2-(2-methoxyphenoxy)acetohydrazide under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(2-methoxyphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like halogens, alkyl halides, and strong acids or bases are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(2-methoxyphenoxy)acetohydrazide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(2-methoxyphenoxy)acetohydrazide: shares similarities with other aromatic hydrazides and nitro-substituted compounds.

    N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(2-methoxyphenoxy)acetohydrazide: can be compared to compounds like nitroanilines and hydrazones.

Uniqueness

The uniqueness of N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(2-methoxyphenoxy)acetohydrazide lies in its specific combination of functional groups and structural features, which confer distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H32N4O5

Molecular Weight

456.5 g/mol

IUPAC Name

N-[(E)-[2-[bis(2-methylpropyl)amino]-5-nitrophenyl]methylideneamino]-2-(2-methoxyphenoxy)acetamide

InChI

InChI=1S/C24H32N4O5/c1-17(2)14-27(15-18(3)4)21-11-10-20(28(30)31)12-19(21)13-25-26-24(29)16-33-23-9-7-6-8-22(23)32-5/h6-13,17-18H,14-16H2,1-5H3,(H,26,29)/b25-13+

InChI Key

JPQVDONUERTTJM-DHRITJCHSA-N

Isomeric SMILES

CC(C)CN(CC(C)C)C1=C(C=C(C=C1)[N+](=O)[O-])/C=N/NC(=O)COC2=CC=CC=C2OC

Canonical SMILES

CC(C)CN(CC(C)C)C1=C(C=C(C=C1)[N+](=O)[O-])C=NNC(=O)COC2=CC=CC=C2OC

Origin of Product

United States

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